tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxymethyl and tert-butyl carbamate groups. Common synthetic routes may involve the use of protecting groups, selective functionalization, and purification techniques to achieve the desired product. Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a building block for drug development.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyrrolidine ring may play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can be compared with similar compounds such as:
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)(ethyl)carbamate: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.
tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)(propyl)carbamate: The presence of a propyl group introduces additional steric effects and may influence the compound’s behavior in reactions. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZCIRDVJRWIBO-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(NC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](NC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.